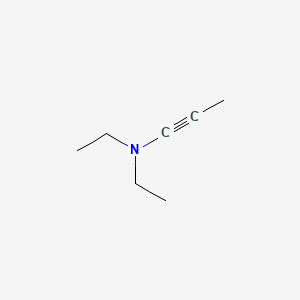
Rozenite (Fe(SO4).4H2O)
描述
Rozenite is a hydrous iron sulfate mineral with the chemical formula Fe(SO₄)·4H₂O. It is typically formed as a secondary mineral under low humidity conditions and temperatures below 21°C. Rozenite is often found as an alteration product of melanterite, which itself is derived from the oxidation of pyrite or marcasite. This mineral is known for its occurrence in post-mining environments, lacustrine sediments, and coal seams .
准备方法
Synthetic Routes and Reaction Conditions: Rozenite can be synthesized by carefully controlling the hydration levels of iron sulfate. The process involves dissolving iron sulfate in water and allowing it to crystallize under controlled temperature and humidity conditions. The crystallization process must be maintained at temperatures below 21°C to ensure the formation of rozenite rather than other hydrated forms of iron sulfate .
Industrial Production Methods: Industrial production of rozenite is not common due to its specific formation conditions. it can be produced as a byproduct in the processing of iron sulfate in various industrial applications. The controlled environment required for its formation makes large-scale production challenging .
化学反应分析
Types of Reactions: Rozenite undergoes several types of chemical reactions, including:
Oxidation: Rozenite can oxidize to form ferric sulfate and other iron oxides.
Hydration/Dehydration: Rozenite can lose or gain water molecules, transforming into other hydrated or anhydrous forms of iron sulfate.
Substitution: In the presence of other metal ions, rozenite can undergo ion exchange reactions, leading to the formation of mixed metal sulfates.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen, hydrogen peroxide, and other oxidizing agents can facilitate the oxidation of rozenite.
Hydration/Dehydration Conditions: Controlled humidity and temperature are crucial for hydration and dehydration reactions.
Substituting Ions: Metal ions such as magnesium, manganese, and zinc can participate in substitution reactions.
Major Products:
Ferric Sulfate: Formed through oxidation.
Other Hydrated Iron Sulfates: Formed through hydration or dehydration processes.
Mixed Metal Sulfates: Formed through substitution reactions.
科学研究应用
Rozenite has several scientific research applications, including:
Planetary Science: Rozenite is considered a candidate mineral component of polyhydrated sulfate deposits on Mars.
Environmental Science: Rozenite’s formation and transformation are studied to understand the environmental impact of mining activities and the natural weathering of sulfide minerals.
Material Science: The unique properties of rozenite, such as its thermal expansion behavior, make it a subject of interest in material science research.
作用机制
Rozenite exerts its effects primarily through its chemical reactivity and physical properties. The molecular targets and pathways involved include:
Oxidation-Reduction Reactions: Rozenite can participate in redox reactions, influencing the oxidation state of iron and sulfur in the environment.
Hydration/Dehydration Dynamics: The ability of rozenite to gain or lose water molecules affects its stability and transformation into other mineral forms.
相似化合物的比较
Rozenite is part of a group of hydrated iron sulfates, and it can be compared with similar compounds such as:
Melanterite (FeSO₄·7H₂O): A more hydrated form of iron sulfate that forms under higher humidity conditions.
Szomolnokite (FeSO₄·H₂O): A less hydrated form that forms under very low humidity conditions.
Copiapite (Fe²⁺Fe³⁺₄(SO₄)₆(OH)₂·20H₂O): A complex hydrated iron sulfate with both ferrous and ferric iron.
Rozenite’s uniqueness lies in its specific hydration state and the conditions under which it forms, making it a valuable mineral for studying environmental and planetary processes.
属性
IUPAC Name |
iron(2+);sulfate;tetrahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Fe.H2O4S.4H2O/c;1-5(2,3)4;;;;/h;(H2,1,2,3,4);4*1H2/q+2;;;;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQKCYIJPXBSQGJ-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.[O-]S(=O)(=O)[O-].[Fe+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
FeH8O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70214738 | |
| Record name | Rozenite (Fe(SO4).4H2O) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70214738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20908-72-9, 64476-46-6 | |
| Record name | Ferrous sulfate tetrahydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020908729 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rozenite (Fe(SO4).4H2O) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064476466 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rozenite (Fe(SO4).4H2O) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70214738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,7-Naphthalenedisulfonic acid, 4-amino-5-[(phenylsulfonyl)oxy]-](/img/structure/B1606767.png)







![Acetamide, n-(3-nitro[1,1'-biphenyl]-4-yl)-](/img/structure/B1606782.png)




